molecular formula C17H26O3 B13955542 p-Anisic acid, nonyl ester CAS No. 55469-25-5

p-Anisic acid, nonyl ester

Cat. No.: B13955542
CAS No.: 55469-25-5
M. Wt: 278.4 g/mol
InChI Key: VJHRENOBIICHMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Discovery in Fragrance Chemistry

The exploration of p-anisic acid derivatives began in earnest during the mid-20th century, as chemists sought to expand the palette of synthetic fragrance components beyond naturally occurring terpenes and essential oils. p-Anisic acid itself, characterized by a methoxy group at the para position of the benzene ring, was initially isolated from Pimpinella anisum (anise) but gained prominence through synthetic production methods. The esterification of this acid with nonyl alcohol emerged as a strategic innovation in the 1960s, driven by the need for fragrance ingredients with enhanced stability and prolonged olfactory persistence compared to shorter-chain esters.

Early patents and industrial literature from this period highlight the compound's utility in floral and powdery fragrance formulations, where its relatively high molecular weight (278.4 g/mol) conferred reduced volatility compared to methyl or ethyl esters of p-anisic acid. This property allowed perfumers to anchor volatile top notes in complex scent compositions, addressing a longstanding challenge in fragrance longevity. The compound's adoption coincided with broader shifts toward synthetic aroma chemicals in mid-century perfumery, as illustrated by its inclusion in foundational texts on cosmetic ingredient chemistry.

Position Within Alkyl Methoxybenzoate Derivatives

This compound belongs to a structurally homologous series of alkyl methoxybenzoates distinguished by variations in the esterifying alcohol's carbon chain. This family includes derivatives such as:

Ester Derivative Molecular Formula Molecular Weight (g/mol) Key Structural Feature
Methyl 4-methoxybenzoate C₉H₁₀O₃ 166.17 Methyl group (C1)
Butyl 4-methoxybenzoate C₁₂H₁₆O₃ 208.25 Butyl group (C4)
Nonyl 4-methoxybenzoate C₁₇H₂₆O₃ 278.40 Nonyl group (C9)

The progression from methyl to nonyl esters demonstrates a deliberate expansion of the alkyl chain, which systematically alters physicochemical behaviors. For instance, the nonyl derivative's extended hydrocarbon tail increases hydrophobicity, reducing aqueous solubility by approximately three orders of magnitude compared to the methyl analogue. This structural modification also elevates boiling points within the series, with the butyl ester boiling at 299.9°C, while the nonyl ester's higher molecular weight suggests even greater thermal stability. Such trends have direct implications for fragrance applications, where controlled evaporation rates are essential for scent diffusion and longevity.

Comparative studies of these derivatives reveal that the nonyl ester occupies a strategic midpoint between shorter-chain esters (which evaporate rapidly) and extremely long-chain derivatives (which may become sensorially inert). Gas chromatography analyses of fragrance formulations show that the nonyl ester contributes to mid-notes, bridging volatile top notes and persistent base notes in complex olfactory pyramids. Furthermore, the compound's branched alkyl chain introduces steric effects that influence enzymatic degradation rates, a consideration of growing importance in environmental fate studies of fragrance chemicals.

Properties

CAS No.

55469-25-5

Molecular Formula

C17H26O3

Molecular Weight

278.4 g/mol

IUPAC Name

nonyl 4-methoxybenzoate

InChI

InChI=1S/C17H26O3/c1-3-4-5-6-7-8-9-14-20-17(18)15-10-12-16(19-2)13-11-15/h10-13H,3-9,14H2,1-2H3

InChI Key

VJHRENOBIICHMY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCOC(=O)C1=CC=C(C=C1)OC

Origin of Product

United States

Preparation Methods

Direct Esterification Method

The most straightforward method to prepare this compound is the direct esterification of p-anisic acid with nonyl alcohol in the presence of an acid catalyst.

  • Reaction : p-Anisic acid + Nonyl alcohol → this compound + Water
  • Catalysts : Common acid catalysts include sulfuric acid, p-toluenesulfonic acid, or acidic ion-exchange resins.
  • Conditions : Heating under reflux with removal of water to drive the equilibrium towards ester formation.
  • Purification : The reaction mixture is typically washed, neutralized, and purified by distillation or chromatography.

This method is widely used for its simplicity and directness but may require long reaction times and careful removal of water to achieve high yields.

Transesterification Method

An alternative is the transesterification of methyl p-anisate (methyl ester of p-anisic acid) with nonyl alcohol.

  • Reaction : Methyl p-anisate + Nonyl alcohol → this compound + Methanol
  • Catalysts : Transesterification catalysts such as sodium methoxide, organic tin catalysts (e.g., di-n-butyl tin diacetate), potassium carbonate, or organotitanium catalysts are employed.
  • Solvents : The reaction can be conducted solvent-free or in hydrocarbon solvents like hexane, toluene, or ether-based solvents.
  • Advantages : This method allows better control of reaction conditions and often results in higher purity esters.
  • Purification : Removal of methanol by distillation and chromatographic purification.

According to EP 1 780 258 A1, sodium methoxide and organic tin catalysts are preferred for good yields and purity.

Green Synthesis from Methyl Paraben

A green and simple synthesis of p-anisic acid from methyl paraben has been reported, which can be adapted for ester preparation by subsequent esterification with nonyl alcohol.

  • The process involves hydrolysis of methyl paraben to p-anisic acid.
  • Solvents are recycled, and no transition metals are involved.
  • The methodology is efficient and environmentally friendly.

Comparative Data on Preparation Methods

Method Catalyst(s) Solvent Reaction Conditions Yield (%) Purity (%) Notes
Direct Esterification Sulfuric acid, p-TsOH Usually solvent-free Reflux, removal of water 70-85 >95 Simple, but water removal critical
Transesterification Sodium methoxide, organotin Solvent-free or hexane/toluene Elevated temperature, distillation of methanol 75-90 >98 Higher purity, catalyst choice affects yield
Oxidation + Esterification Ozone, NaHSO3, H2O2 (for acid) No organic solvents Mild temperature, 5-9 hours ≥84 (acid) ≥98 (acid) Green method for acid precursor; esterification needed
Hydrolysis from Methyl Paraben None (hydrolysis) Recyclable solvents Mild conditions Good High Environmentally friendly, adaptable for ester

Detailed Reaction Conditions and Analysis

Transesterification Catalyst Effects

  • Sodium methoxide and di-n-butyl tin diacetate provide good catalytic activity and selectivity.
  • Organic tin catalysts often give better yields but require careful removal due to toxicity.
  • Potassium carbonate and organotitanium catalysts are alternatives with varying efficiencies.

Solvent Effects

  • Solvent-free conditions are preferred for environmental and economic reasons.
  • Hydrocarbon solvents like hexane or toluene can improve mixing and heat transfer.
  • Ether-based solvents may be used but require careful handling due to volatility and toxicity.

Purification Techniques

  • Distillation under reduced pressure to remove low boiling impurities.
  • Silica gel column chromatography for high purity, especially in fragrance applications.
  • Washing and neutralization steps to remove residual catalysts and acids.

Summary and Recommendations

  • For industrial synthesis of this compound, the transesterification of methyl p-anisate with nonyl alcohol using sodium methoxide or organotin catalysts is preferred for high purity and yield.
  • Direct esterification is simpler but may require more rigorous water removal.
  • Green synthesis routes for p-anisic acid precursor using ozone and hydrogen peroxide are promising for environmentally friendly production.
  • Purification by distillation and chromatography is necessary to achieve fragrance-grade purity.
  • Catalyst and solvent choice impact yield, purity, and environmental footprint.

Chemical Reactions Analysis

Types of Reactions: p-Anisic acid, nonyl ester can undergo various chemical reactions, including:

    Hydrolysis: In the presence of a strong acid or base, the ester can be hydrolyzed back to p-anisic acid and nonyl alcohol.

    Oxidation: The methoxy group on the benzene ring can be oxidized to form a carboxylic acid group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromic acid.

    Substitution: Electrophiles such as nitric acid for nitration or bromine for bromination.

Major Products:

    Hydrolysis: p-Anisic acid and nonyl alcohol.

    Oxidation: 4-methoxybenzoic acid derivatives.

    Substitution: Various substituted p-anisic acid derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry: p-Anisic acid, nonyl ester is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its ester functionality makes it a useful building block in the synthesis of polymers and other organic compounds .

Biology and Medicine: In the field of biology and medicine, this compound is studied for its antimicrobial properties. It has been used in formulations for topical applications to prevent microbial growth and enhance the shelf life of cosmetic products .

Industry: In the cosmetic industry, this compound is used as a preservative booster. It helps in reducing the concentration of synthetic preservatives required in formulations, thereby minimizing potential allergic reactions and toxicity .

Mechanism of Action

The antimicrobial activity of p-anisic acid, nonyl ester is primarily due to its ability to disrupt microbial cell membranes. The ester group allows the compound to penetrate the lipid bilayer of microbial cells, leading to cell lysis and death. The methoxy group on the benzene ring also contributes to its antimicrobial properties by interfering with microbial enzyme activity .

Comparison with Similar Compounds

Key Differences :

  • Chain Length: Longer nonyl chain in this compound increases hydrophobicity compared to ethyl p-anisate, making it less volatile and more suited for sustained-release applications.
  • Substituents : The nitro group in the 4-nitrophenyl derivative enhances electrophilicity, altering reactivity in synthetic pathways .

Comparison with Aliphatic Acid Esters

Table 2: Aliphatic Acid Esters Comparison

Compound Formula Molecular Weight (g/mol) Key Features Source
This compound C₁₇H₂₆O₃ 278.39 Aromatic core, methoxy group
Acetic acid, nonyl ester C₁₁H₂₂O₂ 186.29 Simple acetate, aliphatic
Nonyl octanoate C₁₇H₃₄O₂ 270.46 Fully aliphatic, fatty acid ester

Key Differences :

  • Aromatic vs.
  • Volatility: Acetic acid, nonyl ester is more volatile (detected in grape volatiles) due to its shorter chain and lack of aromaticity .

Comparison with Phthalic Acid and Other Diesters

Table 3: Diesters and Their Properties

Compound Formula Molecular Weight (g/mol) Key Features Source
This compound C₁₇H₂₆O₃ 278.39 Monoester, aromatic
Phthalic acid, butyl nonyl ester C₂₁H₃₂O₄ 348.48 Diester, plasticizer potential
1,2-Cyclohexanedicarboxylic acid, nonyl ester C₁₇H₂₈O₄ 296.40 Cycloaliphatic diester

Key Differences :

  • Functionality: Diesters like phthalic acid derivatives are widely used as plasticizers but face regulatory scrutiny due to toxicity concerns . Monoesters like this compound may have niche applications in fragrances or agrochemicals.
  • Structural Rigidity: The cyclohexane ring in 1,2-cyclohexanedicarboxylic acid esters enhances rigidity compared to flexible nonyl chains in p-anisic acid derivatives .

Q & A

Q. How can researchers optimize the synthesis of p-Anisic acid, nonyl ester to improve yield and purity?

Methodological Answer:

  • Use Fischer esterification with p-anisic acid (4-methoxybenzoic acid) and nonanol under acid catalysis (e.g., H₂SO₄). Monitor reaction progress via thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) .
  • Optimize parameters: molar ratio (1:1.2 acid-to-alcohol), reflux duration (6–12 hours), and catalyst concentration (1–3 mol%). Employ molecular sieves to remove water and shift equilibrium toward ester formation .
  • Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity via ¹H/¹³C NMR (e.g., methoxy group at δ 3.8 ppm, ester carbonyl at δ 170 ppm).

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Assign peaks for aromatic protons (δ 6.8–7.5 ppm) and alkyl chain (δ 0.8–1.5 ppm).
  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column (acetonitrile/water mobile phase) to assess purity (>98%).
  • Fourier-Transform Infrared Spectroscopy (FTIR) : Confirm ester C=O stretch (~1740 cm⁻¹) and methoxy C-O stretch (~1250 cm⁻¹). Cross-reference with EPA protocols for ester analysis .

Q. How can researchers evaluate the thermal stability of this compound?

Methodological Answer:

  • Conduct thermogravimetric analysis (TGA) at 10°C/min under nitrogen. Observe decomposition onset temperature (typically >200°C for aromatic esters).
  • Perform differential scanning calorimetry (DSC) to detect melting points or phase transitions. Compare results with structurally similar esters listed in EPA stability databases .

Advanced Research Questions

Q. How to resolve contradictions in reported degradation rates of this compound under varying pH conditions?

Methodological Answer:

  • Replicate studies under standardized conditions (buffers at pH 4, 7, 10). Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify degradation products (e.g., p-anisic acid, nonanol).
  • Analyze kinetic data using the Eyring equation to model pH-dependent hydrolysis mechanisms. Discrepancies may arise from buffer ionic strength or trace metal catalysis; control these variables rigorously .

Q. What computational approaches predict the environmental fate of this compound?

Methodological Answer:

  • Apply density functional theory (DFT) to model hydrolysis pathways (e.g., acid/base-catalyzed mechanisms). Validate with experimental LC-MS data.
  • Use EPI Suite or ECOSAR to estimate biodegradation half-lives and ecotoxicity. Note that alkyl chain length (C9) may reduce solubility, impacting bioavailability .

Q. How to design experiments assessing the compound’s interaction with lipid bilayers for toxicological studies?

Methodological Answer:

  • Employ molecular dynamics (MD) simulations to model partitioning into lipid bilayers (e.g., DPPC membranes).
  • Validate experimentally via fluorescence anisotropy or calorimetry to measure changes in membrane fluidity. Compare with structurally related esters (e.g., oxalic acid esters) for trends in alkyl chain effects .

Data Contradiction Analysis

Q. Why do conflicting reports exist on the catalytic efficiency of lipases in hydrolyzing this compound?

Methodological Answer:

  • Variations in enzyme sources (e.g., Candida antarctica vs. Pseudomonas cepacia) and reaction media (aqueous vs. organic solvents) significantly alter activity.
  • Standardize assays using UV-Vis spectroscopy (hydrolysis releases p-anisic acid, measurable at 270 nm). Report kinetic parameters (Km, Vmax) under identical conditions to reconcile discrepancies .

Methodological Tables

Parameter Recommended Method Key Considerations Reference
Synthesis OptimizationFischer esterification + GC-MSWater removal critical for equilibrium
Degradation KineticsLC-MS/MS + Eyring equationControl ionic strength and temperature
Environmental Fate ModelingDFT + EPI SuiteValidate with experimental half-lives

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.